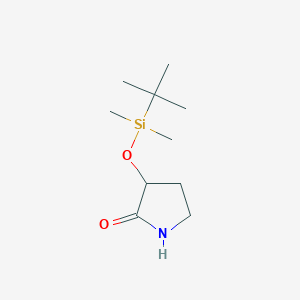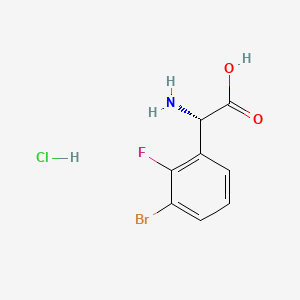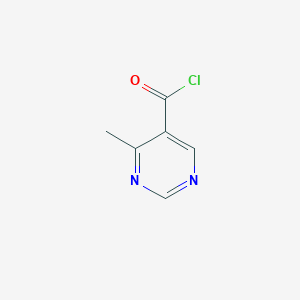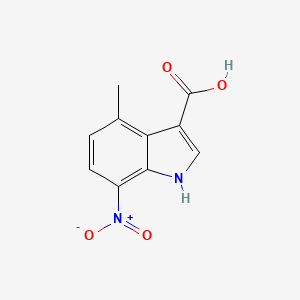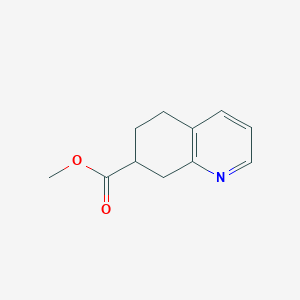![molecular formula C5H3Cl2N5 B13655598 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13655598.png)
3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its potential therapeutic applications, particularly as kinase inhibitors. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,6-dichloropyrazine-2-carboxylic acid with hydrazine hydrate, followed by cyclization with formamide. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further explored for their biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its ability to inhibit specific enzymes and proteins, making it a valuable tool in biochemical research.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Wirkmechanismus
The mechanism of action of 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine primarily involves the inhibition of specific kinases, such as CDK2 (cyclin-dependent kinase 2). The compound binds to the active site of the kinase, preventing its interaction with substrates and thereby inhibiting its activity. This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Aminopyrazolo[3,4-d]pyrimidine
- Pyrazoloadenine
- 1H-Pyrazolo[3,4-d]pyrimidine, 4-amino-
Comparison
Compared to similar compounds, 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits unique properties due to the presence of chlorine atoms, which can enhance its binding affinity and specificity towards certain biological targets. This makes it a more potent inhibitor in certain biochemical assays and a valuable compound for drug development .
Eigenschaften
Molekularformel |
C5H3Cl2N5 |
|---|---|
Molekulargewicht |
204.01 g/mol |
IUPAC-Name |
3,6-dichloro-2H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C5H3Cl2N5/c6-2-1-3(8)9-5(7)10-4(1)12-11-2/h(H3,8,9,10,11,12) |
InChI-Schlüssel |
LVSDZNVSOHWVMW-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(NN=C1N=C(N=C2N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






